molecular formula C10H11N3O2 B3136282 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid CAS No. 4144-70-1

4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid

Cat. No. B3136282
CAS RN: 4144-70-1
M. Wt: 205.21 g/mol
InChI Key: MBYDJZFBIGPCLI-UHFFFAOYSA-N
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Description

“4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid” is a chemical compound with the CAS Number: 4144-70-1 . It has a molecular weight of 205.22 . The IUPAC name for this compound is 4-(2H-1,2,3-benzotriazol-2-yl)butanoic acid .


Synthesis Analysis

The synthesis of similar triazole compounds has been reported in the literature. For instance, the 1,2,3-triazole ring system can be obtained by a copper-catalyzed click reaction of azides with alkynes . Another method involves a sequence of functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3O2/c14-10(15)6-3-7-13-11-8-4-1-2-5-9(8)12-13/h1-2,4-5H,3,6-7H2,(H,14,15) . This indicates the presence of a benzotriazole ring attached to a butanoic acid group.


Chemical Reactions Analysis

While specific chemical reactions involving “4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid” are not available, benzotriazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimalarial, and antiviral activities .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Structural Studies

4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid, belonging to the triazole derivatives, is significant due to its versatile applications, mainly in synthesis and structural studies. The triazole derivatives, including 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid, are extensively studied for their broad-spectrum biological significance. These compounds have been instrumental in synthesizing new fused tricyclic derivatives, showcasing a wide range of biological and pharmacological activities. For example, the synthesis of new fused tricyclic 1-(3-nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]-benzodiazepines has been reported. These syntheses involve the thermal cyclization of specific hydrazides, with the chemical structures of the synthesized compounds being elucidated by spectral data analysis. The global and local reactivity indices of these compounds are assessed through quantum mechanical calculations using the conceptual density functional theory (DFT) approach, contributing to the understanding of the reaction processes (Kosychova et al., 2015).

Antimicrobial and Antitubercular Activity

Compounds with triazole functionalities, such as 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid, have been synthesized and evaluated for their antimicrobial activities. Triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones have shown promising antimicrobial leads based on in vitro antimicrobial activities and molecular docking studies. These compounds exhibit high binding energies and strong H-bond interactions with specific enzymes, validating the observed antimicrobial activity data (Bollu et al., 2017). Moreover, novel 2-[4-(1H-[1,2,4]-triazol-1-yl)phenyl]-1-substituted-4,6-difluoro-1H-benzo[d]imidazole derivatives have shown promising preliminary in-vitro antibacterial and antitubercular activity, providing a foundation for further evaluation and potential therapeutic applications (Jadhav et al., 2009).

Photophysical Properties and Fluorescence Detection

Research also extends to exploring the photophysical properties and potential applications in fluorescence detection. The synthesis of coordination polymers with triazole derivatives, such as 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid, has led to the development of materials with notable electrochemiluminescence (ECL) behaviors. These materials have been studied for their potential applications in detecting ions and adsorption and separation of dyes. Furthermore, the gas adsorption properties of these polymers have been a subject of study, indicating their utility in various industrial and environmental applications (Zhao et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, P352, suggesting measures to prevent exposure and procedures to follow in case of exposure .

Future Directions

While specific future directions for “4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid” are not available, benzotriazole derivatives have been suggested as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

4-(benzotriazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c14-10(15)6-3-7-13-11-8-4-1-2-5-9(8)12-13/h1-2,4-5H,3,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYDJZFBIGPCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C=C1)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101302591
Record name 2H-Benzotriazole-2-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Benzotriazole-2-butanoic acid

CAS RN

4144-70-1
Record name 2H-Benzotriazole-2-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4144-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Benzotriazole-2-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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